1,3-Dimethyl-1H-pyrazole-4-carbaldehyde

Catalog No.
S669372
CAS No.
25016-12-0
M.F
C6H8N2O
M. Wt
124.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Dimethyl-1H-pyrazole-4-carbaldehyde

CAS Number

25016-12-0

Product Name

1,3-Dimethyl-1H-pyrazole-4-carbaldehyde

IUPAC Name

1,3-dimethylpyrazole-4-carbaldehyde

Molecular Formula

C6H8N2O

Molecular Weight

124.14 g/mol

InChI

InChI=1S/C6H8N2O/c1-5-6(4-9)3-8(2)7-5/h3-4H,1-2H3

InChI Key

IGJREDVLGVEPFI-UHFFFAOYSA-N

SMILES

CC1=NN(C=C1C=O)C

Canonical SMILES

CC1=NN(C=C1C=O)C

The exact mass of the compound 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1,3-Dimethyl-1H-pyrazole-4-carbaldehyde (CAS 25016-12-0) is a highly versatile N-heterocyclic building block characterized by a reactive formyl group at the C4 position, flanked by methyl groups at the N1 and C3 positions. In industrial and medicinal chemistry, it is primarily procured as a critical intermediate for the synthesis of pyrazole-based agrochemicals, such as oxime ether fungicides, and advanced pharmaceutical active ingredients (APIs), including selective kinase inhibitors [1]. The compound's specific substitution pattern provides a precise steric and lipophilic profile, while the aldehyde functionality enables rapid downstream functionalization via reductive amination, Knoevenagel condensation, and oxime formation [2]. For procurement teams, securing high-purity 1,3-dimethyl-1H-pyrazole-4-carbaldehyde is essential for synthetic routes that demand direct C4-linkage formation without the need for complex redox adjustments or dehalogenation steps.

Substituting 1,3-dimethyl-1H-pyrazole-4-carbaldehyde with closely related analogs introduces severe process inefficiencies and compromises target compound efficacy. Using the widely available 5-chloro analog (CAS 27006-76-4) requires an additional downstream reductive dechlorination step (e.g., using Pd/C and hydrogen gas) if the final API requires an unsubstituted C5 position, thereby increasing process complexity, safety risks, and overall cost [1]. Conversely, substituting with 1-methyl-1H-pyrazole-4-carbaldehyde (lacking the C3 methyl group) fundamentally alters the steric bulk and lipophilicity of the resulting pharmacophore, which can drastically reduce binding affinity in highly specific targets like Aurora kinases or SDHI fungicide receptors[2]. Furthermore, attempting to use the oxidized form, 1,3-dimethyl-1H-pyrazole-4-carboxylic acid, prevents direct access to critical imine or oxime linkages, necessitating costly and time-consuming reduction steps prior to coupling.

Elimination of Reductive Dechlorination in Deschloro-API Synthesis

When synthesizing pyrazole APIs that require an unsubstituted C5 position, starting with 1,3-dimethyl-1H-pyrazole-4-carbaldehyde allows for direct condensation or reductive amination in a single step. In contrast, utilizing the common precursor 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde necessitates a subsequent catalytic reductive dechlorination (typically utilizing Pd/C and H2) to remove the chlorine atom [1]. This additional step not only introduces hazardous hydrogenation conditions into the manufacturing process but also incurs a typical yield penalty of 10-20% per batch.

Evidence DimensionProcess steps to 5-unsubstituted pyrazole target APIs
Target Compound Data1 step (direct downstream coupling)
Comparator Or Baseline5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde (requires 2 steps: coupling + Pd/C reductive dechlorination)
Quantified DifferenceEliminates 1 catalytic hydrogenation step and associated yield loss
ConditionsStandard API scale-up synthesis

Procuring the deschloro aldehyde directly streamlines the manufacturing route, eliminating hazardous hydrogenation steps and improving overall throughput.

Direct Access to Oxime Ether and Imine Linkages

For the development of pyrazole oxime ether fungicides, the aldehyde functionality of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde enables direct, one-step condensation with hydroxylamine derivatives, typically achieving yields of 55-69% under standard conditions [1]. If a buyer were to procure 1,3-dimethyl-1H-pyrazole-4-carboxylic acid instead, the synthetic route would require activation of the acid and subsequent reduction (e.g., using DIBAL-H or LiAlH4) to reach the aldehyde oxidation state before oxime formation can occur. This multi-step detour significantly increases reagent costs and processing time.

Evidence DimensionReactivity for Oxime/Imine Linker Formation
Target Compound Data1-step direct condensation (55-69% yield)
Comparator Or Baseline1,3-Dimethyl-1H-pyrazole-4-carboxylic acid (requires 3 steps: activation, reduction, condensation)
Quantified DifferenceSaves 2 synthetic steps and avoids the use of sensitive reducing agents
ConditionsAgrochemical oxime ether library synthesis

Selecting the aldehyde over the carboxylic acid drastically shortens the synthetic route for oxime ether and imine-based target molecules, reducing raw material costs.

Pharmacophore Steric Optimization via C3-Methylation

In the design of highly selective Aurora-A kinase inhibitors, the substitution pattern on the pyrazole ring is critical for binding pocket occupancy. Derivatives synthesized from 1,3-dimethyl-1H-pyrazole-4-carbaldehyde benefit from the C3-methyl group, which provides essential steric bulk and lipophilic contacts within the target receptor [1]. Substituting this precursor with 1-methyl-1H-pyrazole-4-carbaldehyde results in a pharmacophore lacking the C3-methyl group, which can lead to suboptimal dihedral angles and a significant drop in target binding affinity during structure-activity relationship (SAR) optimization.

Evidence DimensionPharmacophore Lipophilicity and Steric Bulk
Target Compound DataProvides C3-methyl group for optimal binding pocket fit
Comparator Or Baseline1-Methyl-1H-pyrazole-4-carbaldehyde (lacks C3-methyl)
Quantified DifferenceMaintains required structure-activity relationship (SAR) for specific target binding
ConditionsMedicinal chemistry SAR optimization

The presence of the C3-methyl group is non-negotiable for achieving the required efficacy and selectivity in specific pharmaceutical and agrochemical targets.

Synthesis of Pyrazole Oxime Ether Fungicides

This compound is a highly efficient starting material for generating pyrazole oxime ether libraries. Its reactive C4-aldehyde allows for direct, one-step condensation with various hydroxylamines, completely bypassing the need to reduce carboxylic acid precursors [1].

Development of Selective Kinase Inhibitors

In pharmaceutical R&D, this compound is utilized via reductive amination or condensation to append the 1,3-dimethylpyrazole moiety onto core scaffolds (e.g., imidazo[4,5-b]pyridines). The retained C3-methyl group ensures the required steric fit and lipophilicity in the kinase binding pocket, which is lost if the 1-methyl analog is used [2].

Deschloro-API Manufacturing Routes

For industrial scale-up of APIs requiring a 5-unsubstituted pyrazole ring, procuring this exact compound eliminates the need for downstream catalytic reductive dechlorination. This streamlines the process, avoids hazardous hydrogenation steps, and improves overall batch yield compared to using the 5-chloro derivative[3].

XLogP3

0.1

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (50%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (50%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

1,3-Dimethyl-1H-pyrazole-4-carbaldehyde

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